Chlorhydrate de tranylcypromine

Vue d'ensemble

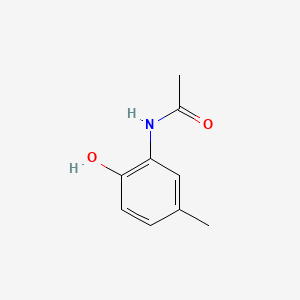

Description

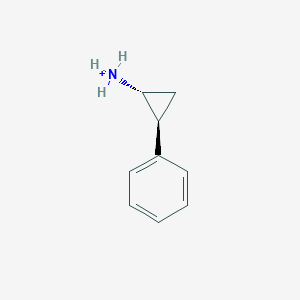

(1R,2S)-2-Phénylcyclopropanaminium est une propylamine formée par la cyclisation de la chaîne latérale de l'amphétamine. . C'est un inhibiteur de la monoamine oxydase efficace dans le traitement de la dépression majeure, du trouble dysthymique et de la dépression atypique. Il est également utile dans les troubles paniques et phobiques .

Applications De Recherche Scientifique

(1R,2S)-2-Phenylcyclopropanaminium has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its antidepressant and anxiolytic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .

Pharmacokinetics

Tranylcypromine hydrochloride has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of tranylcypromine hydrochloride, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .

Analyse Biochimique

Biochemical Properties

Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . Tranylcypromine hydrochloride irreversibly inhibits both isoforms of MAO, MAO-A and MAO-B, which are responsible for the breakdown of these neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity .

Cellular Effects

Tranylcypromine hydrochloride affects various types of cells and cellular processes by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine . This increase influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated levels of serotonin can enhance mood and reduce symptoms of depression . Additionally, tranylcypromine hydrochloride’s impact on norepinephrine and dopamine levels can improve alertness and energy levels .

Molecular Mechanism

The molecular mechanism of tranylcypromine hydrochloride involves the irreversible inhibition of monoamine oxidase (MAO). By binding to the active site of MAO, tranylcypromine hydrochloride prevents the enzyme from catalyzing the breakdown of neurotransmitters . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling effects . Additionally, tranylcypromine hydrochloride may also act as a norepinephrine reuptake inhibitor and a weak dopamine releaser at higher doses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tranylcypromine hydrochloride change over time. The compound has a half-life of approximately 2.5 hours and is metabolized in the liver . Over time, the stability and degradation of tranylcypromine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tranylcypromine hydrochloride can lead to sustained increases in neurotransmitter levels, which may contribute to its therapeutic effects .

Dosage Effects in Animal Models

The effects of tranylcypromine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases neurotransmitter levels and improves depressive symptoms . At higher doses, tranylcypromine hydrochloride can cause adverse effects such as insomnia, restlessness, and anxiety . In animal models, high doses of tranylcypromine hydrochloride have been associated with increased metabolic rate and reduced body weight .

Metabolic Pathways

Tranylcypromine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidative deamination by monoamine oxidase . The compound also interacts with other enzymes, such as cytochrome P450 2A6 (CYP2A6), which can influence its metabolism and clearance . Additionally, tranylcypromine hydrochloride affects the phospholipid metabolism, which is essential for normal brain function .

Transport and Distribution

Tranylcypromine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution ranging from 1.1 to 5.7 L/kg . It is transported across cell membranes and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The transport and distribution of tranylcypromine hydrochloride are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of tranylcypromine hydrochloride is primarily within the mitochondria, where monoamine oxidase (MAO) is located . By inhibiting MAO within the mitochondria, tranylcypromine hydrochloride increases the levels of neurotransmitters in the synaptic cleft . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit the enzyme and enhance neurotransmitter signaling .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (1R,2S)-2-Phénylcyclopropanaminium implique la cyclisation de la chaîne latérale de l'amphétamine. Une méthode courante est la cyclopropanation asymétrique des dérivés du styrène utilisant des catalyseurs chiraux. Les conditions réactionnelles impliquent généralement l'utilisation d'un ligand chiral, d'un catalyseur métallique et d'une base dans un solvant organique .

Méthodes de production industrielle : La production industrielle de (1R,2S)-2-Phénylcyclopropanaminium utilise souvent des techniques de synthèse asymétrique à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant des systèmes catalytiques avancés et des réacteurs à flux continu pour garantir une production constante .

Analyse Des Réactions Chimiques

Types de réactions : (1R,2S)-2-Phénylcyclopropanaminium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes amines ou alcools.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe amine est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés en conditions basiques ou acides.

Produits principaux :

Oxydation : Produit des cétones ou des acides carboxyliques.

Réduction : Donne diverses amines ou alcools.

Substitution : Donne des aralkylamines substituées.

4. Applications de la recherche scientifique

(1R,2S)-2-Phénylcyclopropanaminium a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et ses applications thérapeutiques potentielles.

Médecine : Enquête sur ses propriétés antidépressives et anxiolytiques.

Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

5. Mécanisme d'action

Le mécanisme d'action de (1R,2S)-2-Phénylcyclopropanaminium implique l'inhibition de la monoamine oxydase, une enzyme responsable de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine. En inhibant cette enzyme, le composé augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui conduit à une amélioration de l'humeur et à une réduction de l'anxiété .

Composés similaires :

(1R,2S)-Tranylcypromine : Un autre inhibiteur de la monoamine oxydase avec des effets thérapeutiques similaires.

(1R,2S)-(-)-2-Amino-1,2-diphényléthanol : Un composé avec des caractéristiques structurelles similaires mais des propriétés pharmacologiques différentes.

Unicité : (1R,2S)-2-Phénylcyclopropanaminium est unique en raison de sa stéréochimie spécifique et de sa puissante activité inhibitrice de la monoamine oxydase. Cela le rend particulièrement efficace dans le traitement de certains types de dépression et de troubles anxieux .

Comparaison Avec Des Composés Similaires

(1R,2S)-Tranylcypromine: Another monoamine oxidase inhibitor with similar therapeutic effects.

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A compound with similar structural features but different pharmacological properties.

Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .

Propriétés

Numéro CAS |

1986-47-6 |

|---|---|

Formule moléculaire |

C9H12N+ |

Poids moléculaire |

134.20 g/mol |

Nom IUPAC |

[(1R,2S)-2-phenylcyclopropyl]azanium |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1 |

Clé InChI |

AELCINSCMGFISI-DTWKUNHWSA-O |

SMILES |

C1C(C1N)C2=CC=CC=C2.Cl |

SMILES isomérique |

C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2 |

SMILES canonique |

C1C(C1[NH3+])C2=CC=CC=C2 |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-PCPA Hydrochloride; 2-PCPA HCl; Tranylcypromine hydochloride; Tranylcypromine HCl; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.